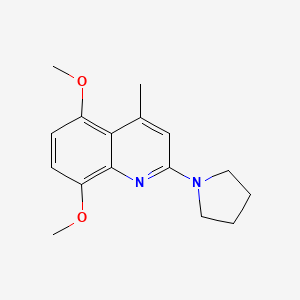![molecular formula C13H21N3O4 B5788776 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that includes both dimethylamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-6-nitrophenol with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitro group may also play a role in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar dimethylamino functionality.
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the dimethylaminoethyl-methylamino moiety.
N,N-Dimethylaniline: Contains the dimethylamino group but differs in the rest of the structure.
Uniqueness
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-14(2)5-6-15(3)9-10-7-11(16(18)19)13(17)12(8-10)20-4/h7-8,17H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLYZSFYSVWPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide](/img/structure/B5788702.png)



![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)







![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate](/img/structure/B5788798.png)
![3-[[2-(3-methylbutoxy)benzoyl]amino]propanoic acid](/img/structure/B5788810.png)
